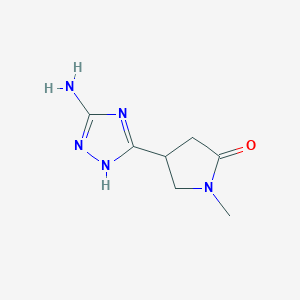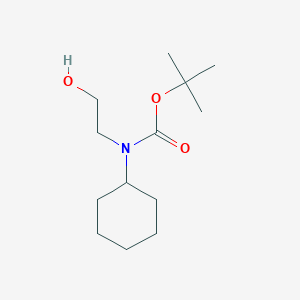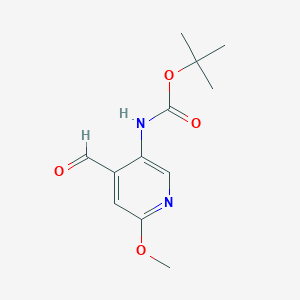
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine
Overview
Description
“3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” is a compound with the CAS Number: 1249679-72-8 . It has a molecular weight of 180.25 . It is in the form of oil .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . Another study reported a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole .Molecular Structure Analysis
The InChI code for “3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” is 1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives have been studied in various researches . For example, one study evaluated the cytotoxic activities of the synthesized compounds against three human cancer cell lines . Another study reported the plant growth regulatory activity of triazole-compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” include its molecular weight of 180.25 , storage at room temperature , and its physical form as oil .Scientific Research Applications
Synthesis of Novel Molecules
Research has focused on the synthesis of novel molecules incorporating the 1,2,4-triazole and piperidine moieties due to their promising biological activities. For instance, a study presented the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds were analyzed for their molecular structures using X-ray crystallography, Hirshfeld, and DFT calculations, revealing significant intermolecular interactions and electronic properties (Shawish et al., 2021).
Antimicrobial and Antifungal Activities
Compounds containing 1,2,4-triazole and piperidine rings have shown strong antimicrobial and antifungal activities. A study synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives with piperidine rings and conducted a structure–activity study, demonstrating their strong antimicrobial effects (Krolenko et al., 2016). Another research effort focused on synthesizing a novel series of 1,2,4-triazines with 1,2,3-triazole and piperidine rings, evaluating their antifungal activity and establishing a structure-activity relationship (SAR) (Sangshetti & Shinde, 2010).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of derivatives are crucial for understanding their chemical behavior and potential applications. A study on the 3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole hemihydrate highlighted its crystalline structure, showcasing the importance of hydrogen bonds in molecular packing (Ashwini et al., 2016).
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has also been explored. A study evaluated the anticancer activity of a novel 1,2,4-triazole derivative against Dalton’s Lymphoma Ascitic in mice, showing promising results that support the anticancer activity of this compound class (Arul & Smith, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOHPMOOLLSPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









amine](/img/structure/B1443346.png)






![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)